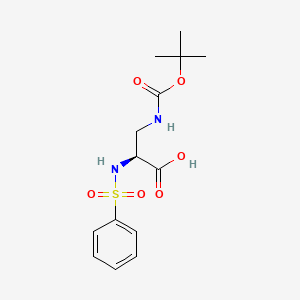

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid” is a complex organic compound. It contains a phenylsulfonyl group, which is a functional group consisting of a sulfonyl group attached to a phenyl ring . The compound also contains an amino group and a carboxylic acid group, which are common in amino acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of new phenylsulfamoyl carboxylic acids involved the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . Another study mentioned the use of an amino acid-derived bifunctional thiourea–phosphine for the nucleophilic addition of dimethyl 2-fluoromalonates to N-Boc imines .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For example, amino acid analysis involves a series of chromatographic techniques that can be used to measure protein levels . Another study mentioned the use of hydrophilic interaction chromatography for the separation of all proteinogenic amino acids .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. One study mentioned the use of amino acid analysis (AAA) to measure protein levels . Another study discussed the use of catalytic Mannich reactions in the synthesis of fluorine-containing amine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can provide insights into the properties of “this compound”. Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .作用機序

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical reactions .

Mode of Action

It’s worth noting that the compound contains a phenylsulfonylamino group, which may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including amino acid synthesis and degradation .

Pharmacokinetics

The compound’s structure suggests that it may be readily absorbed and distributed in the body due to its relatively small size and polar nature .

Result of Action

Similar compounds have been known to induce various cellular responses, such as changes in enzyme activity or protein expression .

Action Environment

The action, efficacy, and stability of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity may be enhanced under acidic conditions .

実験室実験の利点と制限

One of the major advantages of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is its versatility as a building block for peptide and protein synthesis. It can be easily incorporated into peptide sequences with diverse functional groups. Additionally, this compound is stable under a wide range of conditions, making it suitable for use in various biochemical and biophysical assays. However, one of the limitations of this compound is its relatively high cost compared to other amino acids.

将来の方向性

There are several future directions for the use of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid in scientific research. One of the areas of interest is the development of enzyme inhibitors and modulators using this compound. Additionally, this compound can be used as a substrate for enzymatic assays to study the mechanism of enzyme action. Furthermore, the use of this compound in the synthesis of novel peptides and proteins with diverse functional groups can lead to the development of new drugs and therapeutic agents.

In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapeutic agents.

合成法

The synthesis of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid involves the reaction of Boc-protected serine with phenylsulfonylisocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an aprotic solvent, such as dichloromethane. The product is obtained in good yield after purification by column chromatography.

科学的研究の応用

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid has been extensively used in scientific research for various applications. One of the major applications of this compound is in the synthesis of peptides and proteins. It serves as a versatile building block for the construction of peptide sequences with diverse functional groups. Additionally, this compound has been used in the development of enzyme inhibitors and as a substrate for enzymatic assays.

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may cause serious eye damage. It is recommended to wear eye protection and face protection when handling this compound . Another safety data sheet for [(Phenylsulfonyl)Amino]Acetic Acid also indicates that it may cause serious eye damage .

特性

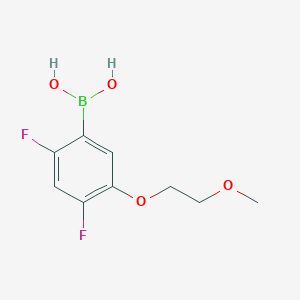

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWHQQQQQGDBKG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020025.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)